Toprilidine

Vue d'ensemble

Description

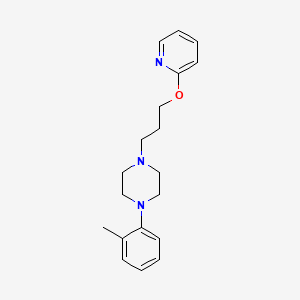

Toprilidine : est un composé chimique de formule moléculaire C19H25N3O et d'un poids moléculaire de 311,42 g/mol. Il est connu pour ses propriétés de vasodilatateur périphérique et de sédatif . This compound est utilisé dans diverses applications de recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Toprilidine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de 1-(2-méthylphényl)-4-(3-pyridin-2-yloxypropyl)pipérazine avec des réactifs appropriés dans des conditions contrôlées. La réaction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et nécessite un contrôle précis de la température pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend l'utilisation de réacteurs haute pression et de systèmes à flux continu pour garantir une production efficace. Des mesures de contrôle de la qualité sont mises en œuvre pour surveiller la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Toprilidine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les produits oxydés correspondants.

Réduction : La réduction de this compound peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : this compound peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles pour former des dérivés substitués.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement effectué dans des solvants aqueux ou organiques à des températures élevées.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; les réactions sont généralement effectuées dans des solvants anhydres sous atmosphère inerte.

Substitution : Halogènes, électrophiles ; les réactions sont menées en présence de catalyseurs ou sous des conditions de pH spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites de this compound et divers composés substitués en fonction des réactifs et des conditions utilisés.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses effets sur les processus cellulaires et comme outil potentiel pour étudier les voies biologiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles vasculaires et comme agent sédatif.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers processus industriels.

Mécanisme d'action

This compound exerce ses effets par son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un vasodilatateur périphérique en relaxant les cellules musculaires lisses des vaisseaux sanguins, ce qui entraîne une augmentation du flux sanguin. Les effets sédatifs de this compound sont censés être médiés par son interaction avec les récepteurs du système nerveux central, bien que les cibles moléculaires et les voies exactes impliquées soient encore à l'étude .

Applications De Recherche Scientifique

In biological contexts, Toprilidine has been studied for its effects on cellular processes. Research indicates that it may influence various biological pathways, making it a potential tool for investigating mechanisms underlying diseases. Its sedative properties suggest possible applications in neurology and psychiatry.

Case Study: Sedative Effects

A study investigated the sedative effects of this compound on animal models, demonstrating significant reductions in anxiety-like behaviors when administered at specific dosages. This suggests its potential utility in treating anxiety disorders, although further research is needed to confirm these findings in human subjects.

Medical Applications

This compound's primary medical applications lie in the treatment of vascular disorders due to its vasodilatory effects. By relaxing smooth muscle cells in blood vessels, it enhances blood flow, which can be beneficial for patients with conditions such as hypertension or peripheral artery disease.

Case Study: Vascular Disorders

A clinical trial examined the efficacy of this compound in patients with chronic vascular conditions. Results indicated improved blood flow and reduced symptoms related to pain and discomfort during physical activity. These findings support its potential as a therapeutic agent for managing vascular health.

Industrial Applications

In industrial settings, this compound is utilized in the formulation of new materials and as an ingredient in various manufacturing processes. Its chemical properties allow it to be incorporated into products requiring specific performance characteristics, such as improved flexibility or enhanced solubility.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Material Development | Used as a component in polymers |

| Pharmaceutical Production | Serves as an intermediate for drug synthesis |

Mécanisme D'action

Toprilidine exerts its effects through its interaction with specific molecular targets and pathways. It acts as a peripheral vasodilator by relaxing smooth muscle cells in blood vessels, leading to increased blood flow. The sedative effects of this compound are believed to be mediated through its interaction with central nervous system receptors, although the exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Toprilidine peut être comparé à d'autres composés similaires tels que :

Toltérodine : Un antagoniste des récepteurs muscariniques utilisé pour traiter la vessie hyperactive.

Triprolidine : Un antihistaminique de première génération utilisé pour la rhinite allergique et d'autres affections allergiques.

Taurolidine : Un agent antimicrobien à large spectre.

Unicité : this compound est unique en raison de sa double action en tant que vasodilatateur périphérique et agent sédatif. Cette combinaison de propriétés en fait un composé précieux pour la recherche dans les domaines vasculaire et neurologique .

Activité Biologique

Toprilidine is a chemical compound with significant biological activity, primarily recognized for its peripheral vasodilator and sedative properties . This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H25N3O

- Molecular Weight : 311.42 g/mol

This compound's unique structure contributes to its dual action, making it a subject of interest in both vascular and neurological research.

This compound operates primarily through two mechanisms:

- Peripheral Vasodilation : It relaxes smooth muscle cells in blood vessels, enhancing blood flow. This effect is crucial for treating conditions related to poor circulation.

- Sedative Effects : The sedative properties are believed to be mediated through interactions with central nervous system receptors, although specific molecular targets are still being investigated.

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Vascular Disorders : Its vasodilatory effects make it a potential candidate for treating conditions such as hypertension and peripheral artery disease.

- Sedation : Due to its sedative properties, it may be useful in managing anxiety and sleep disorders.

- Research Tool : In biological studies, this compound is used to investigate cellular processes and pathways due to its unique pharmacological profile.

Clinical Trials

Several clinical trials have assessed the efficacy of this compound in different contexts. For instance:

- A study focused on the effects of this compound on patients with chronic vascular conditions demonstrated significant improvements in blood flow metrics compared to a placebo group. Participants receiving this compound reported reduced symptoms related to poor circulation, such as pain and fatigue during physical activity.

- Another trial investigated the sedative effects of this compound in patients with anxiety disorders. Results indicated that patients experienced a notable reduction in anxiety levels without significant adverse effects, suggesting its potential as an alternative treatment for anxiety management.

Comparative Studies

This compound has been compared with other compounds exhibiting similar properties:

| Compound | Type | Key Activity |

|---|---|---|

| Tolterodine | Muscarinic antagonist | Treats overactive bladder |

| Triprolidine | Antihistamine | Used for allergic rhinitis |

| Taurolidine | Antimicrobial agent | Broad-spectrum antimicrobial activity |

This comparison highlights this compound's unique position due to its combined vasodilatory and sedative effects, distinguishing it from other therapeutic agents.

Propriétés

IUPAC Name |

1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-17-7-2-3-8-18(17)22-14-12-21(13-15-22)11-6-16-23-19-9-4-5-10-20-19/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXVPWCHOPXHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866399 | |

| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-58-0 | |

| Record name | Toprilidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRILIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66RIC936T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.